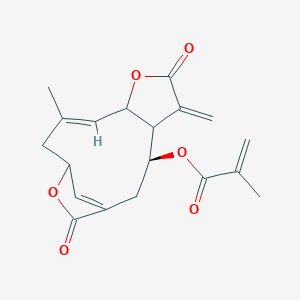
Deoxyelephantopin
Descripción general
Descripción
Deoxyelephantopin (DET) is a sesquiterpene lactone compound found in Elephantopus scaber and Elephantopus carolinianus, traditional Chinese medicinal herbs . These herbs have been used to treat various ailments, including liver diseases, diabetes, bronchitis, fever, diarrhea, dysentery, cancer, renal disorders, and inflammation-associated diseases .
Synthesis Analysis
The synthesis of Deoxyelephantopin presents a significant synthetic challenge due to its germacrene skeleton, which harbors three Michael acceptors that can potentially engage a target covalently . The synthesis approach involves a ring-closing metathesis .Molecular Structure Analysis
Deoxyelephantopin has a molecular formula of C19H20O6 . Its germacrene skeleton is densely functionalized and contains a strained 10-membered ring .Chemical Reactions Analysis
Deoxyelephantopin has been reported to limit the growth of cancer cells at different phases of the cell cycle in various cancer cell lines . It has been shown to disrupt several processes involved in cancer progression by targeting multiple signaling pathways deregulated in cancers .Physical And Chemical Properties Analysis
Deoxyelephantopin has an average mass of 344.358 Da and a monoisotopic mass of 344.125977 Da .Aplicaciones Científicas De Investigación
Anti-Cancer Properties
Deoxyelephantopin and Isodeoxyelephantopin have been extensively studied for their anti-cancer activities. They exhibit multiple modes of action against cancer cells, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell proliferation . These compounds target various signaling pathways that are deregulated in cancer, such as cell survival, autophagy, and invasion pathways . Their ability to affect multiple pathways simultaneously makes them promising candidates for anti-cancer drug development.
Apoptosis Induction
These compounds are known to trigger apoptosis through the activation of caspase-3 and PARP cleavage, which are crucial steps in the execution phase of apoptosis . They also upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, tipping the balance towards cell death .
Cell Cycle Modulation
Research has shown that Deoxyelephantopin can cause cell cycle arrest, particularly at the S phase . This disrupts the normal progression of cell division, which is a vital control point for the proliferation of cancer cells. By modulating proteins like p21 and cyclins, these compounds can effectively halt the growth of cancer cells .
Anti-Inflammatory Effects
Both Deoxyelephantopin and Isodeoxyelephantopin have demonstrated significant anti-inflammatory properties. They have been used traditionally to treat inflammation-associated diseases, and recent studies suggest they can modulate inflammatory pathways, potentially making them useful in the treatment of chronic inflammatory conditions .
Chemotherapy Sensitization
Deoxyelephantopin has been shown to enhance the chemosensitivity of colon cancer cells, making them more responsive to chemotherapy drugs . This could be particularly beneficial in overcoming drug resistance, a major challenge in cancer treatment.
Traditional Medicine Applications
Traditionally, these compounds have been part of folk medicine, used to treat a variety of ailments including liver diseases, diabetes, bronchitis, fever, diarrhea, dysentery, and renal disorders . Their inclusion in modern pharmacopeias continues to be explored, with a focus on validating traditional uses with scientific research.
Molecular Target Identification
Ongoing research is focused on identifying the specific molecular targets of Deoxyelephantopin and Isodeoxyelephantopin. Understanding their interactions at the molecular level can aid in the design of more effective drugs with fewer side effects .
Pharmacological Profile Enhancement
The unique structures of Deoxyelephantopin and Isodeoxyelephantopin contribute to their favorable pharmacology and toxicology profiles. Studies are being conducted to further improve these profiles, which is essential for the development of any therapeutic agent .
Safety And Hazards
When handling Deoxyelephantopin, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Direcciones Futuras
Propiedades
IUPAC Name |
(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-9(2)17(20)24-15-8-12-7-13(23-19(12)22)5-10(3)6-14-16(15)11(4)18(21)25-14/h6-7,13-16H,1,4-5,8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUOPRSXUVOHFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(CC3=CC(C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(10-Methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylprop-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does deoxyelephantopin interact with cancer cells?
A1: Deoxyelephantopin exhibits its anticancer effects through multiple mechanisms. It induces apoptosis, a programmed cell death process, in various cancer cell lines, including colorectal [], lung adenocarcinoma [], breast [, ], pancreatic [], and osteosarcoma []. This apoptosis induction is closely linked to:
- Increased Reactive Oxygen Species (ROS) Production: DET elevates intracellular ROS levels [, ], leading to oxidative stress and triggering downstream apoptotic pathways.
- Mitochondrial Dysfunction: DET disrupts mitochondrial membrane potential [], a key event in apoptosis initiation.
- Caspase Activation: DET activates caspases [, , ], executioner proteins that dismantle cellular components during apoptosis.
- NF-κB Inhibition: DET suppresses the NF-κB signaling pathway [, , , ], which is often dysregulated in cancer and contributes to cell survival, proliferation, and metastasis.
Q2: Beyond apoptosis, does deoxyelephantopin influence other cancer cell behaviors?
A2: Yes, DET demonstrates additional anticancer activities:
- Cell Cycle Arrest: DET induces cell cycle arrest, primarily at the G2/M phase [, ], preventing cancer cells from dividing and proliferating.
- Inhibition of Invasion and Metastasis: DET reduces the invasive and metastatic potential of cancer cells [, , , , ], hindering their ability to spread.
Q3: What is the molecular formula and weight of deoxyelephantopin?
A4: Deoxyelephantopin has the molecular formula C20H26O4 and a molecular weight of 330.42 g/mol. []
Q4: Are there spectroscopic data available for deoxyelephantopin?
A5: Yes, the structure of DET has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C NMR), and mass spectrometry. [, , ] These techniques provide valuable information about its chemical structure and conformation.
Q5: How do structural modifications of deoxyelephantopin affect its activity?
A6: Research on DET derivatives, such as DETD-35, highlights the impact of structural modifications on activity. DETD-35, a semi-synthetic derivative, exhibits enhanced potency against triple-negative breast cancer cells compared to DET [, ]. These findings suggest that specific structural alterations can significantly influence the compound's efficacy and may offer avenues for developing more potent analogs.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2E)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B208902.png)
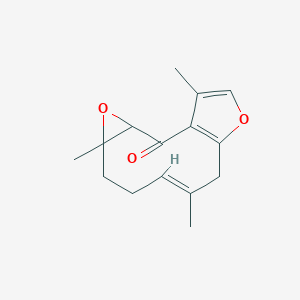
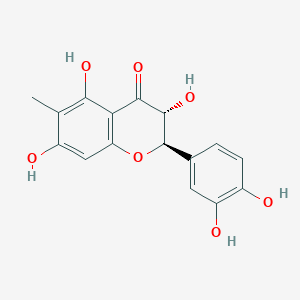
![(1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-1,16-diol](/img/structure/B209176.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-2-(4-ethenylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B209544.png)

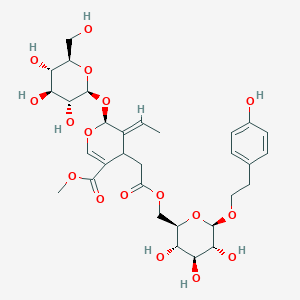
![(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one](/img/structure/B210169.png)
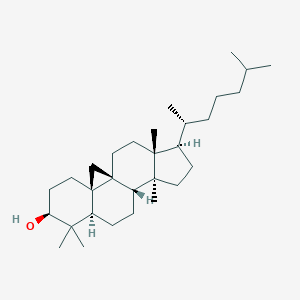
![(1R,4S,5R,9S,10S,13R,15S)-15-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B210242.png)
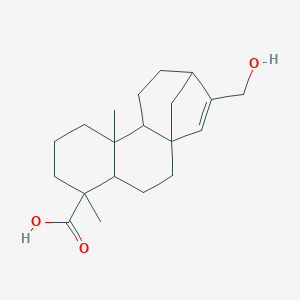

![methyl (1S,4aS,7R,7aS)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4'-[(1S)-1-[(E)-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyethyl]spiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210384.png)
![methyl (1R,4aR,5R,7aR)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B210404.png)